

An In-depth Technical Guide to Nerolidol-d4: Properties, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nerolidol-d4**

Cat. No.: **B12368965**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nerolidol, with a specific focus on the application of its deuterated form, **Nerolidol-d4**, in quantitative analysis. This document details its chemical and physical properties, analytical methodologies for its quantification, and explores its role in significant biological signaling pathways.

Introduction to Nerolidol

Nerolidol is a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants, including neroli, ginger, jasmine, and lavender.^[1] It exists as four stereoisomers due to a chiral center and a double bond that can be in either a cis or trans configuration.^[1] Nerolidol is recognized for its woody and fresh bark-like aroma and is utilized as a flavoring agent and in perfumery.^[1] Beyond its sensory characteristics, nerolidol has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.^{[2][3]}

Nerolidol-d4 and its CAS Number

As of the latest available data, a specific CAS number for **Nerolidol-d4** has not been assigned. However, the CAS numbers for the non-deuterated forms of nerolidol are as follows:

Compound	CAS Number
Nerolidol (isomer mixture)	7212-44-4
(Z)-Nerolidol	3790-78-1
(E)-Nerolidol	40716-66-3

Deuterated analogs of organic molecules, such as **Nerolidol-d4**, are invaluable as internal standards in quantitative analytical techniques, particularly in mass spectrometry-based methods. The introduction of deuterium atoms results in a molecule with a higher mass, allowing it to be distinguished from the non-deuterated analyte while maintaining nearly identical chemical and physical properties. This ensures that the internal standard behaves similarly to the analyte during sample preparation and analysis, correcting for variations and improving the accuracy and precision of quantification.

Physicochemical Properties of Nerolidol

The physical and chemical properties of nerolidol are crucial for its handling, formulation, and analysis.

Property	Value
Molecular Formula	C ₁₅ H ₂₆ O
Molecular Weight	222.37 g/mol
Appearance	Colorless to pale yellow liquid
Odor	Woody, floral, reminiscent of fresh bark
Boiling Point	276-277 °C
Density	~0.875 g/cm ³ at 20 °C
Solubility	Insoluble in water; soluble in ethanol and oils
LogP	3.48

Experimental Protocols: Quantification of Nerolidol in Biological Matrices

The quantification of nerolidol in biological samples is essential for pharmacokinetic and pharmacodynamic studies. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for this purpose. The following is a detailed protocol for the quantification of nerolidol in plasma, adapted to include the use of **Nerolidol-d4** as an internal standard.[4]

4.1. Materials and Reagents

- Nerolidol standard (mixture of isomers)
- **Nerolidol-d4** (internal standard)
- Hexane (HPLC grade)
- Methanol (HPLC grade)
- Sodium chloride
- Anhydrous sodium sulfate
- Plasma samples (e.g., mouse, human)

4.2. Sample Preparation

- Thaw frozen plasma samples on ice.
- To 100 μ L of plasma, add 10 μ L of **Nerolidol-d4** internal standard solution (concentration to be optimized based on expected analyte levels).
- Vortex the mixture for 30 seconds.
- Add 500 μ L of hexane to the plasma sample.
- Vortex vigorously for 2 minutes to extract nerolidol and the internal standard.

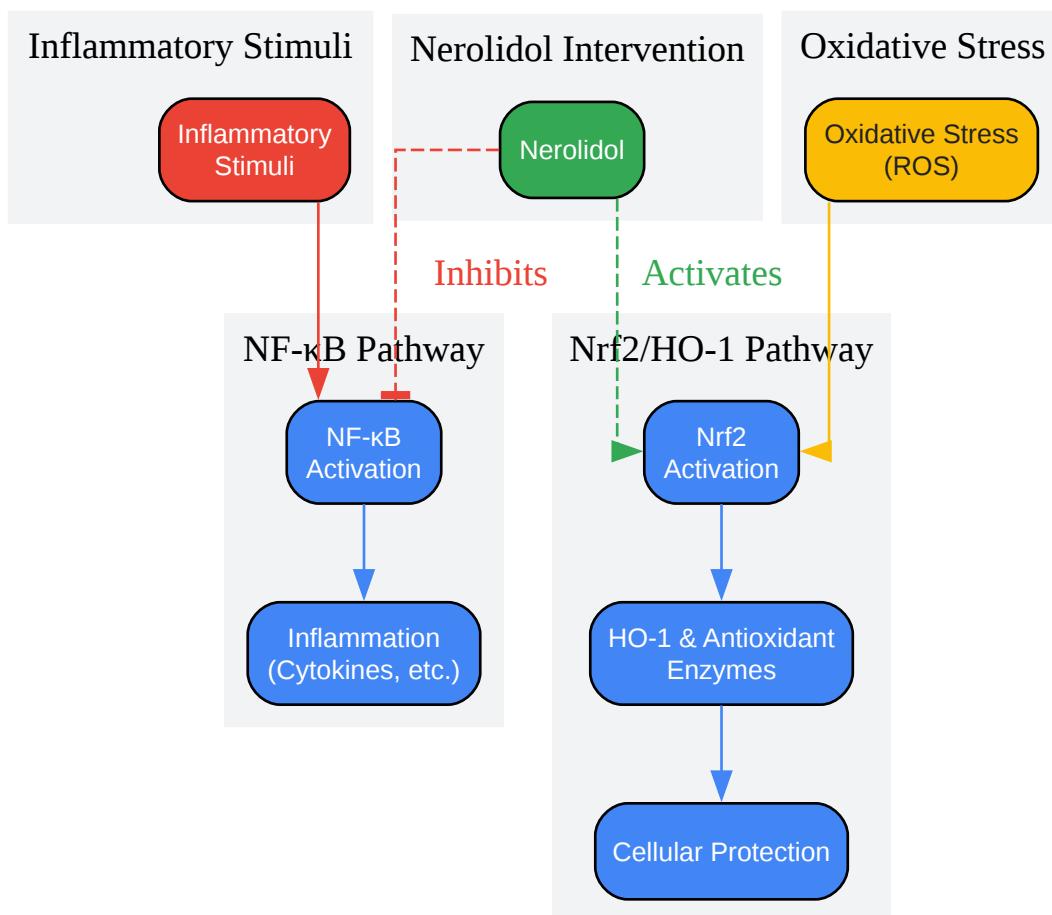
- Centrifuge at 10,000 x g for 10 minutes at 4 °C to separate the organic and aqueous layers.
- Carefully transfer the upper hexane layer to a clean microcentrifuge tube.
- Dry the hexane extract under a gentle stream of nitrogen.
- Reconstitute the dried extract in 50 µL of hexane for GC-MS analysis.

4.3. GC-MS Analysis

- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A or equivalent
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- Injector Temperature: 250 °C
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 1 minute
 - Ramp: 10 °C/min to 280 °C
 - Hold at 280 °C for 5 minutes
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)
 - Nerolidol: m/z 69, 93, 107
 - **Nerolidol-d4**: m/z 73, 97, 111 (hypothetical, to be confirmed by analysis of the standard)

4.4. Data Analysis

- Construct a calibration curve by plotting the ratio of the peak area of nerolidol to the peak area of **Nerolidol-d4** against the concentration of nerolidol standards.
- Determine the concentration of nerolidol in the plasma samples by interpolating their peak area ratios on the calibration curve.


Signaling Pathways and Biological Activities of Nerolidol

Nerolidol has been shown to exert its biological effects through the modulation of several key signaling pathways, particularly those involved in inflammation and oxidative stress.[\[2\]](#)[\[3\]](#)

5.1. Anti-inflammatory and Antioxidant Pathways

Nerolidol has been demonstrated to mitigate inflammatory responses by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[\[5\]](#) NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By suppressing the activation of NF-κB, nerolidol can reduce the production of inflammatory mediators.

Furthermore, nerolidol enhances the cellular antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme oxygenase-1) pathway.[\[2\]](#) Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.

[Click to download full resolution via product page](#)

Nerolidol's dual action on inflammatory and oxidative stress pathways.

5.2. Experimental Workflow for Nerolidol Quantification

The following diagram illustrates the logical flow of the experimental protocol for quantifying nerolidol in a biological matrix using an internal standard.

[Click to download full resolution via product page](#)

Workflow for the quantitative analysis of nerolidol using GC-MS.

Conclusion

Nerolidol is a sesquiterpene with significant potential in various scientific and therapeutic fields. While a specific CAS number for **Nerolidol-d4** is not yet available, its role as an internal standard is critical for accurate and precise quantification in complex biological matrices. The provided experimental protocol and understanding of its engagement with key signaling pathways offer a solid foundation for researchers and drug development professionals to further explore the promising applications of nerolidol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scienceopen.com [scienceopen.com]
- 2. Acyclic sesquiterpenes nerolidol and farnesol: mechanistic insights into their neuroprotective potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nerolidol Attenuates Oxidative Stress, Inflammation, and Apoptosis by Modulating Nrf2/MAPK Signaling Pathways in Doxorubicin-Induced Acute Cardiotoxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of nerolidol in mouse plasma using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cis-Nerolidol Inhibits MAP Kinase and NF-κB Signaling Pathways and Prevents Epithelial Tight Junction Dysfunction in Colon Inflammation: In Vivo and In Vitro Studies [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Nerolidol-d4: Properties, Analysis, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12368965#cas-number-for-nerolidol-d4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com